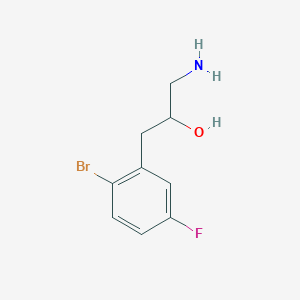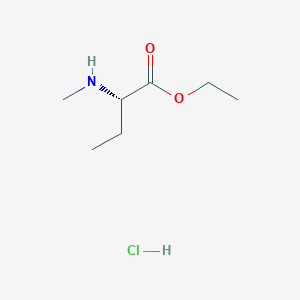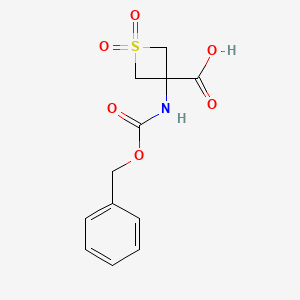
Methyl (r)-3-(3-fluorophenyl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a hydroxypropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of ®-3-(3-fluorophenyl)-3-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Methyl ®-3-(3-fluorophenyl)-3-oxopropanoate.
Reduction: Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanol.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its ester and hydroxy functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The fluorophenyl group can interact with aromatic receptors, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanoate
- Methyl ®-3-(3-bromophenyl)-3-hydroxypropanoate
- Methyl ®-3-(3-methylphenyl)-3-hydroxypropanoate
Uniqueness
Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability and reactivity compared to its chloro, bromo, and methyl analogs .
Propriétés
Formule moléculaire |
C10H11FO3 |
|---|---|
Poids moléculaire |
198.19 g/mol |
Nom IUPAC |
methyl (3R)-3-(3-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1 |
Clé InChI |
ICWIPGWKGBLGEU-SECBINFHSA-N |
SMILES isomérique |
COC(=O)C[C@H](C1=CC(=CC=C1)F)O |
SMILES canonique |
COC(=O)CC(C1=CC(=CC=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Methylsulfanyl)phenyl]piperidine](/img/structure/B13611478.png)
![6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13611481.png)








![tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B13611560.png)

![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol](/img/structure/B13611565.png)

